Ethyl (S)-2-amino-2-methylbutyrate

Chiral resolution Asymmetric synthesis Enantiomeric excess

Ethyl (S)-2-amino-2-methylbutyrate (CAS 13893-46-4), also referred to as L-isovaline ethyl ester, is a chiral α,α-disubstituted α-amino acid ester characterized by a quaternary α-carbon bearing amino, methyl, and ethyl substituents. This architecture confers conformational rigidity, making the compound a privileged building block for inducing defined secondary structures in peptides and peptidomimetics.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 13893-46-4
Cat. No. B078484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-2-amino-2-methylbutyrate
CAS13893-46-4
SynonymsETHYL (S)-2-AMINO-2-METHYLBUTYRATE
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)OCC)N
InChIInChI=1S/C7H15NO2/c1-4-7(3,8)6(9)10-5-2/h4-5,8H2,1-3H3/t7-/m0/s1
InChIKeyYZZNKFDTPRWHHB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (S)-2-Amino-2-Methylbutyrate CAS 13893-46-4: Chiral α,α-Disubstituted Amino Acid Ester for Asymmetric Synthesis Procurement


Ethyl (S)-2-amino-2-methylbutyrate (CAS 13893-46-4), also referred to as L-isovaline ethyl ester, is a chiral α,α-disubstituted α-amino acid ester characterized by a quaternary α-carbon bearing amino, methyl, and ethyl substituents . This architecture confers conformational rigidity, making the compound a privileged building block for inducing defined secondary structures in peptides and peptidomimetics [1]. The (S)-configuration at the stereogenic center is essential: it dictates the handedness of the helical fold in downstream peptide chains [2].

Workflow Stereochemical-control study fit for chiral peptide synthesis
Selection Logic Defined (S)-configuration for right-handed helix induction
Use Context Enantiomeric purity review for asymmetric catalyst and foldamer design

Why Racemic or (R)-Isovaline Ethyl Ester Cannot Replace Ethyl (S)-2-Amino-2-Methylbutyrate in Chiral Synthesis Procurement


The α,α-disubstituted α-carbon of isovaline creates a chiral center that resists racemization under standard peptide coupling and deprotection conditions, making enantiomeric integrity a prerequisite for reproducible asymmetric synthesis [1]. Crystallographic evidence shows that (S)-isovaline residues in peptides adopt a right-handed 3₁₀-helical conformation (φ ≈ −60°, ψ ≈ −30°), whereas (R)-isovaline residues induce the opposite left-handed helix, leading to fundamentally different three-dimensional structures and biological recognition profiles [2]. Consequently, procurement of racemic DL-isovaline ethyl ester (CAS 56247-82-6) or the (R)-enantiomer for any stereochemically defined application—peptide foldamer design, chiral catalyst preparation, or enantioselective pharmacology—will generate diastereomeric mixtures or antipodal conformations that fail to reproduce the desired activity [2][3].

! Racemic DL-ester may produce diastereomeric peptide mixtures with altered fold and recognition profiles.
! (R)-enantiomer induces opposite left-handed helix, fundamentally differing from the (S)-configured target motif.
! Enantiomer-attribution review is required; stereochemical inversion limits direct substitution in asymmetric workflows.

Ethyl (S)-2-Amino-2-Methylbutyrate CAS 13893-46-4: Quantitative Comparative Evidence Against Closest Analogs


Enantiomeric Purity: Ethyl (S)-2-Amino-2-Methylbutyrate (≥95% ee) vs. Racemic DL Mixture (0% ee) for Chiral Procurement

Commercial lots of ethyl (S)-2-amino-2-methylbutyrate are supplied with a chemical purity ≥95% and enantiomeric excess ≥95% as verified by HPLC and NMR . The racemic DL-isovaline ethyl ester (CAS 56247-82-6), by definition, contains exactly 50% (S) and 50% (R) enantiomers, yielding zero enantiomeric excess . The minimum excess of the desired (S)-enantiomer is therefore 45 percentage points.

Enantiomeric Purity
Head-to-head
≥95% ee advantage
Defined (S)-enantiomer for stereochemical-control context
Commercial QC: Chiral HPLC, 1H-NMR verification
Chiral resolution Asymmetric synthesis Enantiomeric excess

Helical Handedness Control: (S)-Iva Induces Right-Handed 3₁₀-Helix vs. (R)-Iva Left-Handed Helix in Peptide Crystallography

X-ray diffraction analysis of the fully protected tripeptide t-Boc-Ala-(S)-Iva-Ala-OMe reveals backbone dihedral angles φ ≈ −60° and ψ ≈ −30°, corresponding to a right-handed 3₁₀-helical conformation. The (R)-Iva diastereomer adopts the mirror-image left-handed helix with φ ≈ +60°, ψ ≈ +30° [1]. This chirality-dependent conformational preference persists in longer oligomers and dictates the overall peptide fold.

Helical Handedness
Class-level inference
φ ≈ −60°, ψ ≈ −30°
Right-handed 3₁₀-helix induction for peptide fold design
X-ray crystallography of Iva-containing tripeptide
Peptide foldamers X-ray crystallography Conformational design

Lipophilicity Differential: Ethyl Ester (LogP 1.38) vs. Free Isovaline Zwitterion (LogP < −2) for Membrane Permeation and Organic Solubility

The calculated octanol-water partition coefficient (LogP) of ethyl (S)-2-amino-2-methylbutyrate is 1.38, reflecting the neutral ester form . The parent free amino acid L-isovaline exists predominantly as a zwitterion at physiological pH, with an estimated LogP below −2 [1]. This >3.4 LogP unit increase translates to a theoretical ~2,500-fold increase in partition into lipid bilayers, consistent with the established behavior of amino acid ester prodrugs.

Lipophilicity Differential
Cross-study comparable
ΔLogP > 3.4
Ethyl ester supports organic solubility and membrane permeation studies
In silico prediction; ester vs. zwitterion free acid
Prodrug design LogP Membrane permeability

Hydrolytic Conversion Yield: Ethyl (S)-2-Amino-2-Methylbutyrate to L-Isovaline (90%) in Alkaline Ethanol-Water

Controlled alkaline hydrolysis of ethyl (S)-2-amino-2-methylbutyrate in water-ethanol with sodium hydroxide at ambient temperature for 4 hours delivers L-isovaline (free acid) in 90% isolated yield without detectable racemization [1]. In comparison, the corresponding methyl ester (H-Iva-OMe) typically requires stronger acidic conditions for complete hydrolysis, which can lead to partial decomposition of the acid-labile α,α-disubstituted amino acid [2]. The ethyl ester thus provides a balance of lability and stability: sufficiently reactive for mild deprotection yet stable enough for storage and handling.

Hydrolytic Conversion
Cross-study comparable
90% yield L-isovaline
Supports mild deprotection with maintained chiral integrity
NaOH, EtOH/H₂O, 4 h, room temperature
Ester hydrolysis Chiral purity retention Synthetic intermediate

Ethyl (S)-2-Amino-2-Methylbutyrate: High-Value Application Scenarios Supported by Quantitative Differentiation


Synthesis of Chirally Pure Peptaibiotic Peptides (Zervamicin, Alamethicin Analogs) Requiring Defined (S)-Iva Helical Motifs

The (S)-enantiomer of this building block is essential for constructing the right-handed 310-helical segments of peptaibiotics such as zervamicin II-2 and alamethicin [1]. Substitution with racemic DL-ester would produce diastereomeric peptide mixtures with altered ion-channel activity profiles. The ≥95% enantiomeric purity and 90% clean deprotection yield [2] make this compound the direct procurement choice for solid-phase peptaibol synthesis campaigns.

Prodrug Strategy for Isovaline-Based Peripheral Analgesics Requiring Enhanced Cell Permeability

Isovaline acts as a peripheral GABAB receptor agonist with antinociceptive activity in mouse models of inflammatory and osteoarthritic pain [1]. The free amino acid has negligible membrane permeability (LogP < −2). The ethyl ester (LogP 1.38) serves as a cell-permeable prodrug that releases active (S)-isovaline upon intracellular esterase cleavage. This LogP differential of >3.4 units supports selecting the ethyl ester over the free acid for in vitro cellular pharmacology assays and in vivo analgesic studies.

Asymmetric Catalysis and Chiral Auxiliary Synthesis Using Enantiopure α,α-Disubstituted Amino Ester Scaffolds

The quaternary α-carbon of ethyl (S)-2-amino-2-methylbutyrate provides a rigid, fully substituted chiral environment that is resistant to enolization and racemization. This property is exploited in the synthesis of chiral phase-transfer catalysts and organocatalysts where the complementary (S) and (R) forms give access to both enantiomeric products [1]. Procurement must specify the (S)-enantiomer (CAS 13893-46-4) rather than the racemate (CAS 56247-82-6) to ensure catalytic enantioselectivity.

Conformationally Constrained Foldamer and Helix Mimetic Libraries for Protein–Protein Interaction Inhibition

The predictable right-handed helix induction of (S)-Iva residues [1] enables the rational design of oligo-(S)-Iva foldamers that mimic α-helical protein segments. Replacing the ethyl ester precursor with its (R)-counterpart would produce left-handed foldamers with no recognition of the target protein interface. The combination of defined chirality and mild deprotection conditions (90% yield) positions this compound as a strategic procurement item for combinatorial foldamer chemistry.

Application
Selection Property
Validation Focus
Peptaibiotic peptide synthesis
Enantiomeric purity review
Right-handed 3₁₀-helix motif verification
Peripheral analgesic prodrug studies
Ester-based cell permeability context
Intracellular esterase cleavage and GABAB assay response
Chiral catalyst and auxiliary synthesis
Stereochemical-control context
Enantioselectivity in asymmetric catalysis
Foldamer and helix mimetic libraries
Conformational rigidity and helix induction
Protein–protein interaction interface recognition

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